molecular formula C20H15NO3S2 B2994028 (E)-3-(benzo[d][1,3]dioxol-5-yl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one CAS No. 591745-84-5

(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one

Cat. No. B2994028
CAS RN: 591745-84-5
M. Wt: 381.46
InChI Key: NYESGNXPVVCJSO-BUHHDHKDSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C20H15NO3S2 and its molecular weight is 381.46. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

  • Synthesis and Anticancer Evaluation : Novel 4-thiazolidinones containing a benzothiazole moiety, which includes derivatives of the compound , have been synthesized and evaluated for their anticancer activity. These compounds showed activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010).
  • Anticancer Activity of Benzimidazole Derivatives : Various 2-substituted benzimidazole derivatives, including those related to the compound, exhibited anticancer activity against human hepatocellular carcinoma, breast adenocarcinoma, and colon carcinoma cell lines (Refaat, 2010).

Antimicrobial Activity

  • Synthesis and Antimicrobial Evaluation : Compounds synthesized from (3,4-methylenedioxy)aniline, similar to the compound , were evaluated for their potential biological activity due to the presence of thiazolidinone and 1,3-benzodioxole moieties (Masteloto et al., 2015).
  • Novel Thiazolidinone Derivatives as Antimicrobial Agents : New thiazolidinone derivatives were synthesized and showed promising antimicrobial activities (Gouda et al., 2010).

Anti-inflammatory and Antioxidant Activity

  • Xanthine Oxidase Inhibition and Anti-inflammatory Activity : Some 2-amino-5-alkylidene-thiazol-4-ones, similar in structure to the compound , demonstrated significant inhibitory effects against xanthine oxidase and showed high anti-inflammatory response on human peripheral blood mononuclear cells (Smelcerovic et al., 2015).

Anti-Hyperglycemic Agents

  • Antihyperglycemic Agents Development : A series of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, structurally related to the compound, were prepared in the search for antidiabetic agents. One of these derivatives, KRP-297, was identified as a promising drug candidate for treating diabetes mellitus (Nomura et al., 1999).

Synthesis and Structural Studies

  • Synthesis and Characterization : The synthesis of derivatives of the compound has led to new insights into their structural characteristics, aiding in the development of new therapeutic agents (Hossaini et al., 2017).

properties

IUPAC Name

(5E)-3-(1,3-benzodioxol-5-yl)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3S2/c1-13(9-14-5-3-2-4-6-14)10-18-19(22)21(20(25)26-18)15-7-8-16-17(11-15)24-12-23-16/h2-11H,12H2,1H3/b13-9+,18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYESGNXPVVCJSO-BUHHDHKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one

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